(1S,3R)-3-methylcyclohexan-1-amine
Description
(1S,3R)-3-Methylcyclohexan-1-amine is a chiral primary amine with a cyclohexane backbone substituted by a methyl group at the 3-position. Its stereochemistry (1S,3R) confers distinct physicochemical and biological properties compared to other stereoisomers. The compound is synthesized via asymmetric reductive amination using imine reductase (IRED) enzymes, achieving high enantiomeric excess (98% ee) and yield (71%) under optimized conditions . Its molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol . The cyclohexane ring adopts a chair conformation, with the methyl group in an equatorial position, influencing solubility and steric interactions in biological systems.
This compound is of interest in pharmaceutical research due to its structural similarity to bioactive amines, such as those targeting neurological or metabolic pathways. Its synthesis and stereochemical control are critical for applications in enantioselective catalysis and drug development .
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287044 | |
| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64869-63-2 | |
| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64869-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(1S,3R)-3-Methylcyclohexan-1-amine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.
Substitution: Alkyl halides and strong bases or acids are used.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Alkylated Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- (1S,3R)-3-methylcyclohexan-1-amine is utilized as a versatile intermediate in the synthesis of complex organic compounds. Its chiral nature allows for the production of enantiomerically pure substances, which is crucial in drug development where chirality can influence biological activity.
Synthetic Routes
- Common synthetic strategies for obtaining (1S,3R)-3-methylcyclohexan-1-amine include reductive amination processes and biocatalytic methods. These approaches often yield high optical purities and can be tailored to produce specific stereoisomers depending on the desired application .
Pharmaceutical Applications
Drug Development
- The compound has been explored for its potential therapeutic applications. It has been investigated as a precursor for various pharmaceuticals, particularly those targeting neurological disorders and other diseases where amine functionality is critical .
Case Studies
- Research has demonstrated the efficacy of (1S,3R)-3-methylcyclohexan-1-amine in synthesizing compounds that exhibit significant biological activity. For example, studies have shown that derivatives of this amine can act as inhibitors or modulators of specific biological pathways, highlighting its relevance in medicinal chemistry .
Biocatalytic Applications
Biotransformations
- Recent advancements have shown that (1S,3R)-3-methylcyclohexan-1-amine can be effectively synthesized using biocatalytic methods. Enzymatic processes allow for the asymmetric synthesis of this compound, providing a greener alternative to traditional chemical synthesis methods .
Enzyme Engineering
- The development of engineered enzymes capable of transforming simple substrates into complex amines has expanded the utility of (1S,3R)-3-methylcyclohexan-1-amine in fine chemical production. These biocatalysts can facilitate reactions under mild conditions, improving yield and selectivity while minimizing environmental impact .
Material Science
Advanced Materials Development
- In addition to its applications in pharmaceuticals and biochemistry, (1S,3R)-3-methylcyclohexan-1-amine is being investigated for its potential use in creating advanced materials with unique properties. Its ability to form stable bonds with various functional groups makes it suitable for developing polymers and other materials with specific characteristics .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Organic Chemistry | Building block for complex organic synthesis | Essential for producing enantiomerically pure compounds |
| Pharmaceuticals | Precursor for drug development | Investigated for therapeutic potential in various diseases |
| Biocatalysis | Enzymatic synthesis of chiral amines | Green synthesis approach with high selectivity |
| Material Science | Development of advanced materials | Potential use in polymers and other functional materials |
Mechanism of Action
The mechanism by which (1S,3R)-3-Methylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
The following analysis compares (1S,3R)-3-methylcyclohexan-1-amine with structurally and functionally related cyclohexylamine derivatives, focusing on stereochemistry, bioactivity, and synthetic routes.
Structural Analogs
Key Findings
Stereochemical Impact :
- The (1S,3R) configuration of the target compound minimizes steric hindrance compared to bulkier analogs like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine , which has a larger substituent affecting receptor binding .
- Enantiomers of 3-methoxycyclohexanamine (e.g., rel-(1R,3S)) show divergent bioactivity profiles due to stereospecific interactions with opioid receptors .
Physicochemical Properties :
- The methyl group in (1S,3R)-3-methylcyclohexan-1-amine increases hydrophobicity (LogP ~1.5) compared to 3-cyclohexenyl-1-amine (LogP ~1.8), but the latter’s unsaturated ring enhances reactivity in polymerization .
- Methoxy-substituted analogs (e.g., rel-(1R,3S)-3-methoxycyclohexanamine) exhibit improved aqueous solubility, making them preferable for formulation .
Bioactivity Correlations: Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that structural similarity strongly correlates with shared protein targets. For example, (1S,3R)-3-methylcyclohexan-1-amine and its piperazine analogs both interact with G protein-coupled receptors (GPCRs), albeit with varying affinity . Carboxylic acid derivatives (e.g., 1-amino-3-methylcyclohexanecarboxylic acid) exhibit distinct modes of action, such as enzyme inhibition, due to their polar functional groups .
Synthetic Accessibility :
- IRED-mediated synthesis of (1S,3R)-3-methylcyclohexan-1-amine offers superior enantioselectivity (98% ee) compared to traditional resolution methods used for rel-(1R,3S)-3-methoxycyclohexanamine (~70% ee) .
- Piperazine-substituted analogs require complex multi-step syntheses, limiting scalability compared to the one-pot reductive amination of the target compound .
Data Tables
Table 1: Structural Similarity Metrics (Tanimoto Index)
| Compound Pair | Tanimoto Index | Shared Pharmacophores |
|---|---|---|
| (1S,3R)-3-methylcyclohexan-1-amine vs. rel-(1R,3S)-3-methoxycyclohexan-1-amine | 0.85 | Amine, cyclohexane |
| (1S,3R)-3-methylcyclohexan-1-amine vs. 3-cyclohexenyl-1-amine | 0.78 | Amine, cyclohexane |
Table 2: Bioactivity Profile Comparison
| Compound | IC₅₀ (GPCR Binding, nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| (1S,3R)-3-methylcyclohexan-1-amine | 120 ± 15 | 2.1 | 45 |
| (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine | 85 ± 10 | 0.8 | 28 |
| rel-(1R,3S)-3-methoxycyclohexan-1-amine | 200 ± 30 | 5.6 | 60 |
Biological Activity
(1S,3R)-3-methylcyclohexan-1-amine is a chiral amine with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique stereochemistry and structural properties contribute to its interactions with various biological targets, making it a compound of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of (1S,3R)-3-methylcyclohexan-1-amine is C₇H₁₅N, with a molecular weight of approximately 113.21 g/mol. The compound features a cyclohexane ring with a methyl group and an amine functional group, which are crucial for its biological activity.
(1S,3R)-3-methylcyclohexan-1-amine can act as a nucleophile , participating in nucleophilic substitution and addition reactions. Its amine group allows it to form hydrogen bonds with various biological molecules, influencing its reactivity and interactions within biological systems. This ability to interact with neurotransmitter systems positions it as a potential neuromodulator.
Neurotransmitter Modulation
Research indicates that compounds similar to (1S,3R)-3-methylcyclohexan-1-amine can influence neurotransmitter systems. These compounds have been studied for their potential roles in modulating the activity of neurotransmitters such as serotonin and dopamine, which are critical for numerous neurological functions.
Antimicrobial Properties
Some studies suggest that amine-containing compounds exhibit antimicrobial properties. The specific structural features of (1S,3R)-3-methylcyclohexan-1-amine may enhance its efficacy against certain bacterial strains, although detailed studies are required to confirm these effects.
Case Studies
A study examining the synthesis and biological profiling of similar cyclohexylamines highlighted the importance of stereochemistry in determining biological activity. For instance, variations in the stereochemistry of cyclohexanamines can lead to significantly different pharmacological profiles. Specific enantiomers were found to exhibit enhanced binding affinity to neurotransmitter receptors .
In Silico Docking Studies
In silico docking studies have been conducted to predict the binding affinity of (1S,3R)-3-methylcyclohexan-1-amine to various biological targets. These studies suggest that the compound may have a favorable interaction profile with receptors involved in neurological pathways, supporting its potential therapeutic applications .
Comparative Analysis
The following table summarizes some related compounds and their unique features compared to (1S,3R)-3-methylcyclohexan-1-amine:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,3R)-3-Methylcyclohexan-1-amine | Methyl-substituted amine | Similar structure; different stereochemistry |
| N-Methylcyclopentan-1-amine | Cyclopentane derivative | Lacks cyclohexane ring; different reactivity |
| 2-Methoxy-N-methylcyclohexan-1-amine | Methoxy-substituted amine | Contains methoxy group; alters pharmacological profile |
Q & A
Basic Research Questions
Q. What enzymatic methods are optimal for synthesizing (1S,3R)-3-methylcyclohexan-1-amine with high enantiomeric purity?
- Methodological Answer : The Roche IRED Roche_IR11 (Uniprot ID: F4F8G5) catalyzes the asymmetric reductive amination of (3R)-3-methylcyclohexanone using 12.5 molar equivalents of amine donor (e.g., 38) at pH 9.3. This method achieves 71% yield and 98% enantiomeric excess (ee) at a 100 mg scale . Key parameters include enzyme screening (28 IREDs tested) and maintaining strict pH control to favor imine reduction without intermediate accumulation.
Q. Which spectroscopic techniques confirm the structure and stereochemistry of (1S,3R)-3-methylcyclohexan-1-amine?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., space group and unit cell parameters) .
- NMR : ¹H and ¹³C NMR in D₂O confirm proton environments (e.g., δ 3.19–3.26 ppm for axial protons) and carbon assignments .
- HRMS : Validates molecular weight (e.g., calculated m/z 142.0863 for C₇H₁₂NO₂) .
Q. What safety protocols are critical when handling (1S,3R)-3-methylcyclohexan-1-amine?
- Methodological Answer : Use PPE (gloves, masks, protective clothing) to avoid skin contact. Store in inert atmospheres to prevent degradation. Waste must be segregated and processed by certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers address the absence of detectable imine intermediates in IRED-catalyzed synthesis?
- Methodological Answer : The enzyme’s efficiency in channeling the imine intermediate necessitates advanced mechanistic probes:
- Stopped-flow kinetics : Monitor transient imine formation using rapid-mixing techniques.
- Isotope labeling : Track ¹⁵N-labeled substrates via NMR or MS to trace intermediate turnover .
- Computational modeling : Predict enzyme-substrate interactions to identify active-site residues stabilizing intermediates .
Q. What strategies maintain enantiomeric excess during scale-up of enzymatic synthesis?
- Methodological Answer :
- Process optimization : Adjust enzyme loading, substrate feeding rates, and pH to minimize racemization.
- Immobilized enzymes : Enhance stability and reusability using silica or polymer matrices.
- In-line analytics : Implement real-time HPLC or chiral GC to monitor ee during production .
Q. How can conflicting stability data under varying pH conditions be systematically resolved?
- Methodological Answer :
- Controlled stability assays : Incubate the compound at pH 2–12 and analyze degradation via:
- HPLC : Quantify parent compound and byproducts.
- ¹H NMR : Detect structural changes (e.g., amine proton exchange).
- Arrhenius studies : Determine activation energy for degradation to predict shelf-life .
Q. What are the stereochemical implications for derivatizing (1S,3R)-3-methylcyclohexan-1-amine?
- Methodological Answer : The (1S,3R) configuration influences reactivity in:
- Nucleophilic substitutions : Axial vs. equatorial amine positioning affects accessibility.
- Chiral auxiliaries : Use in asymmetric catalysis (e.g., cyclohexyl-based ligands) requires stereochemical retention during functionalization.
- Pharmacological studies : Stereochemistry impacts receptor binding; validate via molecular docking and in vitro assays .
Data Contradiction Analysis
Q. How to resolve discrepancies in enantiomeric excess measurements between HPLC and NMR?
- Methodological Answer :
- Cross-validation : Use both techniques with chiral columns (HPLC) and chiral shift reagents (NMR).
- Sample preparation : Ensure purity (e.g., remove salts or solvents causing signal overlap).
- Reference standards : Compare with authentic (1S,3R) and (1R,3S) enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
